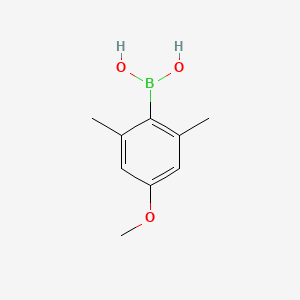
4-メトキシ-2,6-ジメチルフェニルボロン酸
概要
説明
4-Methoxy-2,6-dimethylphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and dimethyl groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
科学的研究の応用
4-Methoxy-2,6-dimethylphenylboronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
The mode of action of 4-Methoxy-2,6-dimethylphenylboronic Acid is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used in organic synthesis .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is known to be involved in the synthesis of various biologically active molecules .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
The compound’s participation in the suzuki-miyaura cross-coupling reaction can lead to the synthesis of various biologically active molecules .
Action Environment
The action, efficacy, and stability of 4-Methoxy-2,6-dimethylphenylboronic Acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .
生化学分析
Biochemical Properties
4-Methoxy-2,6-dimethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes such as 17β-hydroxysteroid dehydrogenase Type 2, where it acts as an inhibitor . This interaction is essential for the preparation of hydroxyphenylnaphthols, which are biologically active molecules . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules.
Cellular Effects
4-Methoxy-2,6-dimethylphenylboronic acid has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting specific enzymes, leading to alterations in gene expression and cellular metabolism . For instance, its interaction with 17β-hydroxysteroid dehydrogenase Type 2 can modulate the levels of steroid hormones within cells, impacting cellular functions such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-2,6-dimethylphenylboronic acid involves its ability to form covalent bonds with target biomolecules. This compound binds to the active site of enzymes, inhibiting their activity by forming a reversible covalent bond with the enzyme’s active site residues . This inhibition can lead to changes in the enzyme’s conformation and function, ultimately affecting downstream cellular processes. Additionally, 4-Methoxy-2,6-dimethylphenylboronic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-2,6-dimethylphenylboronic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit specific enzymes over prolonged periods.
Dosage Effects in Animal Models
The effects of 4-Methoxy-2,6-dimethylphenylboronic acid in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its interaction with target enzymes.
Metabolic Pathways
4-Methoxy-2,6-dimethylphenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s impact on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved.
Transport and Distribution
Within cells and tissues, 4-Methoxy-2,6-dimethylphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 4-Methoxy-2,6-dimethylphenylboronic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the cytoplasm or nucleus, where it can exert its inhibitory effects on target enzymes and regulatory proteins.
準備方法
The synthesis of 4-Methoxy-2,6-dimethylphenylboronic acid typically involves the reaction of 2-bromo-5-methoxy-1,3-dimethylbenzene with a boron-containing reagent under specific conditions. One common method includes the use of dry tetrahydrofuran (THF) as a solvent and the addition of a boronic ester or boronic acid precursor . The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
4-Methoxy-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions but often include biaryl compounds, phenols, and substituted phenyl derivatives .
類似化合物との比較
4-Methoxy-2,6-dimethylphenylboronic acid can be compared with other boronic acids, such as:
2,6-Dimethylphenylboronic acid: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxy-2-methylphenylboronic acid: Contains a methoxy group but only one methyl group, leading to different steric and electronic properties.
2,6-Dimethoxyphenylboronic acid: Contains two methoxy groups, which can significantly alter its chemical behavior compared to 4-Methoxy-2,6-dimethylphenylboronic acid.
The presence of both methoxy and dimethyl groups in 4-Methoxy-2,6-dimethylphenylboronic acid makes it unique in terms of its reactivity and suitability for specific synthetic applications .
特性
IUPAC Name |
(4-methoxy-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSSBXMFWPYHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395428 | |
| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361543-99-9 | |
| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Dimethyl-4-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)
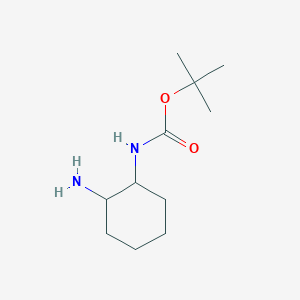
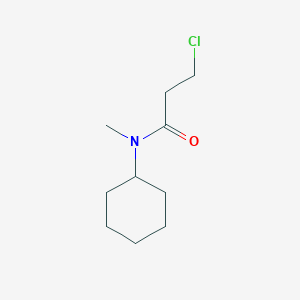
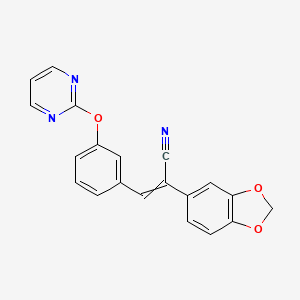

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)
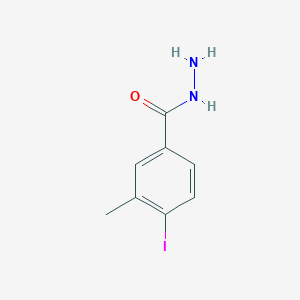
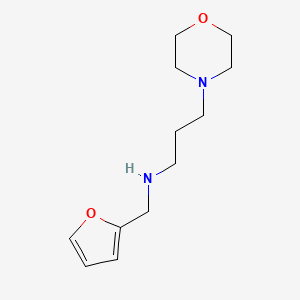
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1307192.png)

